2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
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Overview
Description
2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 1,3,4-oxadiazole ring substituted with a p-tolyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Synthesis of 4-(2-Chlorophenyl)piperazine: This intermediate is prepared by reacting 2-chloroaniline with piperazine under appropriate conditions.
Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide derivative with an appropriate carboxylic acid or its derivative.
Coupling Reaction: The final step involves coupling the 4-(2-chlorophenyl)piperazine with the 1,3,4-oxadiazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research indicates that the compound may have therapeutic applications, including as an antidepressant and anxiolytic agent.
Industry: The compound is explored for its use in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to its potential antidepressant and anxiolytic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
- 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(m-tolyl)-1,3,4-oxadiazole
- 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(o-tolyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group in the oxadiazole ring and the 2-chlorophenyl group in the piperazine ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-15-6-8-16(9-7-15)20-23-22-19(26-20)14-24-10-12-25(13-11-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXIRAJBDQWLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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